4-phenoxy-N-(pyridin-4-ylmethyl)benzamide
Overview
Description
4-phenoxy-N-(pyridin-4-ylmethyl)benzamide is a member of the class of benzamides. It is obtained by the formal condensation of the carboxy group of 4-phenoxybenzoic acid with the amino group of pyridin-4-ylmethylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-phenoxybenzoic acid with pyridin-4-ylmethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond between the carboxylic acid and the amine group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the same reaction principles as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
4-phenoxy-N-(pyridin-4-ylmethyl)benzamide has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of mitogen-activated protein kinase 14, which plays a role in various cellular processes . This inhibition can lead to changes in cell signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide: This compound is structurally similar but has the pyridine ring attached at a different position.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound has a similar benzamide structure but with different substituents.
Uniqueness
4-phenoxy-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Its specific interaction with molecular targets like mitogen-activated protein kinase 14 sets it apart from other similar compounds .
Properties
IUPAC Name |
4-phenoxy-N-(pyridin-4-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-14-15-10-12-20-13-11-15)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-13H,14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKJXGFRNRWOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330820 | |
Record name | 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831614 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852229-20-0 | |
Record name | 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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